

(2,6-Dimethylpyridin-4-yl)methanol physical and chemical properties

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Compound of Interest

Compound Name: (2,6-Dimethylpyridin-4-yl)methanol

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An In-depth Technical Guide to **(2,6-Dimethylpyridin-4-yl)methanol** for Drug Development Professionals

Introduction: Unveiling a Versatile Pyridine Building Block

(2,6-Dimethylpyridin-4-yl)methanol, a substituted pyridine derivative, represents a crucial structural motif in modern medicinal chemistry and materials science. Its unique combination of a nucleophilic hydroxyl group and a sterically-hindered, basic pyridine core makes it a highly valuable and versatile intermediate for the synthesis of complex molecular architectures. The strategic placement of the two methyl groups flanking the nitrogen atom sterically hinders the nitrogen, modulating its basicity and nucleophilicity, which can be a desirable trait in directing reactions and fine-tuning the properties of target molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and safety considerations, tailored for researchers and scientists in the field of drug development.

Physicochemical and Structural Properties

The fundamental properties of **(2,6-Dimethylpyridin-4-yl)methanol** are summarized below. These characteristics are foundational to its handling, reactivity, and application in synthetic chemistry.

Property	Value	Source
CAS Number	18088-01-2	[1]
Molecular Formula	C ₈ H ₁₁ NO	
Molecular Weight	137.18 g/mol	
Physical Form	Solid	
Purity	Typically ≥98%	[2]
InChI	1S/C8H11NO/c1-6-3-8(5-10)4-7(2)9-6/h3-4,10H,5H2,1-2H3	
InChIKey	DLDGHMPQNVTNRC-UHFFFAOYSA-N	
Storage	Inert atmosphere, room temperature	

Synthetic Pathways: A Conceptual Approach

The synthesis of **(2,6-Dimethylpyridin-4-yl)methanol** is not a trivial single-step process from simple precursors like 2,6-lutidine. The challenge lies in selectively functionalizing the 4-position of the pyridine ring without affecting the more reactive methyl groups at the 2- and 6-positions. A common strategy in pyridine chemistry to activate the 4-position is through the formation of a pyridine N-oxide. The following multi-step workflow represents a plausible and logical pathway for its synthesis, grounded in established organic chemistry principles.

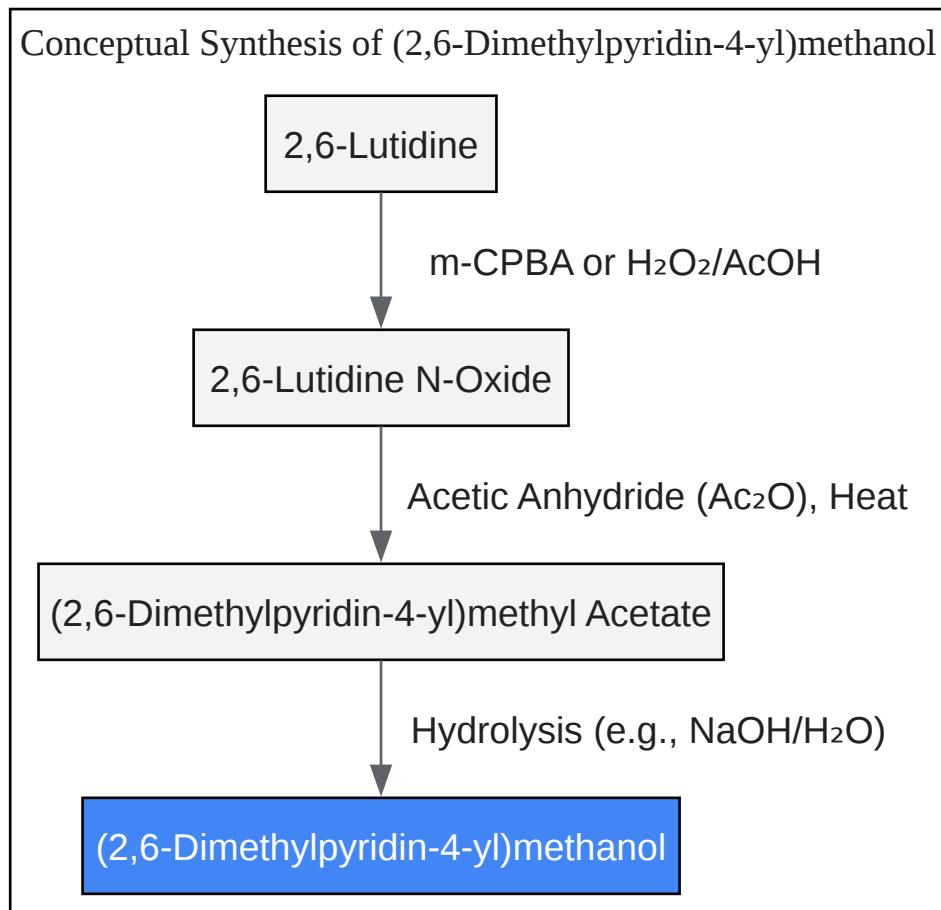
Conceptual Synthesis Workflow

This pathway begins with the readily available starting material, 2,6-lutidine.

- **N-Oxidation:** The pyridine nitrogen of 2,6-lutidine is oxidized to form 2,6-lutidine N-oxide. This step is crucial as it alters the electronic properties of the ring, making the 4-position susceptible to nucleophilic attack.
- **Acetoxylation:** The N-oxide is treated with acetic anhydride. This results in a rearrangement reaction that installs an acetoxy group at the 4-position methyl group, forming (2,6-

dimethylpyridin-4-yl)methyl acetate.

- Hydrolysis: The final step involves the basic or acidic hydrolysis of the acetate ester to yield the target primary alcohol, **(2,6-Dimethylpyridin-4-yl)methanol**.



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Caption: Conceptual workflow for the synthesis of **(2,6-Dimethylpyridin-4-yl)methanol**.

Chemical Reactivity and Applications

The utility of **(2,6-Dimethylpyridin-4-yl)methanol** as a synthetic intermediate stems from the distinct reactivity of its two primary functional domains: the primary alcohol and the substituted pyridine ring.

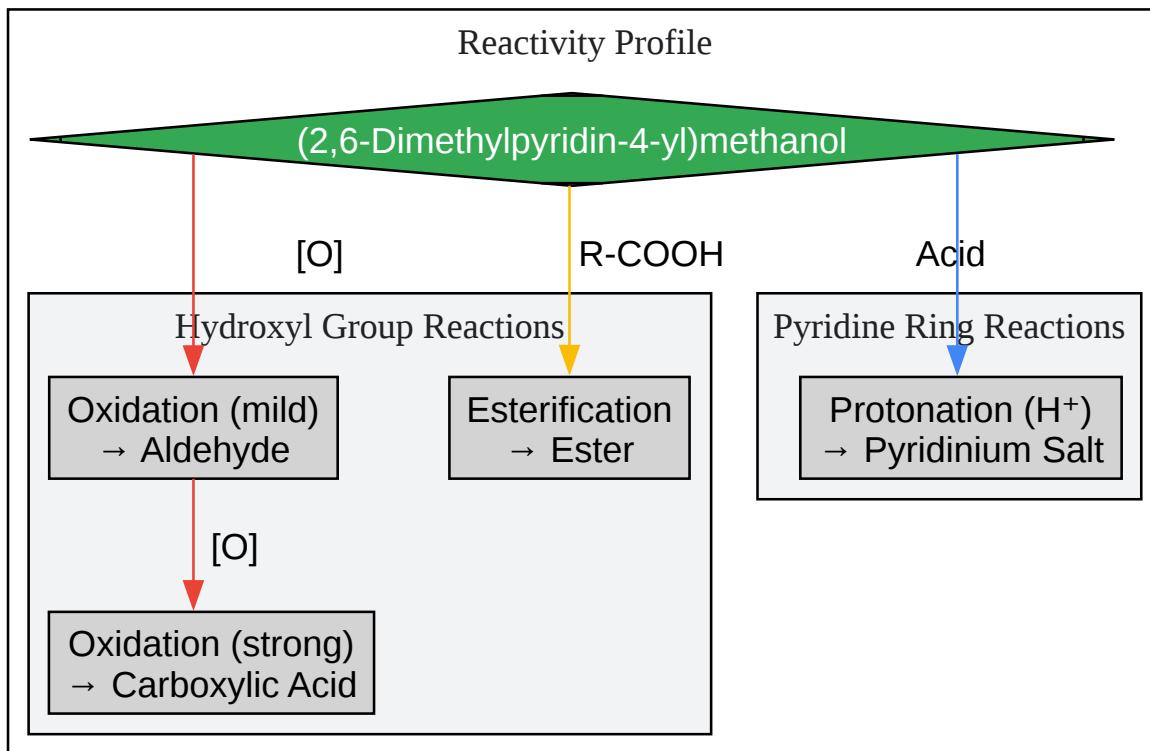
Reactions of the Hydroxyl Group

The primary alcohol moiety is a versatile handle for introducing a wide range of functionalities.

- Oxidation: The hydroxyl group can be oxidized under controlled conditions to yield the corresponding aldehyde, (2,6-dimethylpyridine-4-carbaldehyde), or further to the carboxylic acid, 2,6-dimethylisonicotinic acid. This transformation is fundamental for creating amide or ester linkages in drug candidates.
- Esterification and Etherification: It readily undergoes esterification with carboxylic acids or acyl chlorides, and etherification with alkyl halides. These reactions are key for modifying solubility, lipophilicity, and metabolic stability of a parent molecule. The formation of esters from pyridine carboxylic acids is a well-documented process.[3]
- Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) or directly into a halide, preparing the molecule for subsequent nucleophilic substitution reactions to introduce nitrogen, sulfur, or carbon-based nucleophiles.

Reactivity of the Pyridine Ring

- N-Protonation/N-Alkylation: The pyridine nitrogen atom is basic (pK_a of the conjugate acid of 2,6-lutidine is ~ 6.7) and can be protonated to form pyridinium salts or alkylated to form quaternary pyridinium compounds.[4] The steric hindrance from the adjacent methyl groups moderates this reactivity compared to pyridine itself.
- Building Block in Medicinal Chemistry: Pyridine and its derivatives are privileged structures in drug discovery, appearing in numerous approved pharmaceuticals. This scaffold can participate in hydrogen bonding and π -stacking interactions with biological targets.[5][6] The **(2,6-dimethylpyridin-4-yl)methanol** moiety serves as a key precursor for more complex molecules where the pyridine ring acts as a core structural element or a bioisostere for other aromatic systems.[7][8]



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Caption: Key reaction pathways for **(2,6-Dimethylpyridin-4-yl)methanol**.

Safety and Handling

As with any chemical reagent, proper handling of **(2,6-Dimethylpyridin-4-yl)methanol** is essential in a laboratory setting. The available safety data indicates it should be handled with care.

- Hazard Classification: It is classified with the GHS07 pictogram, indicating it can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.
- Hazard Statements (H-Statements): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements (P-Statements): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with

water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Recommended Laboratory Practices

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[9]
- Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]
- Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere as recommended.
- Spill & Disposal: In case of a spill, prevent dust formation and sweep up carefully. Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

(2,6-Dimethylpyridin-4-yl)methanol is a chemical intermediate of significant value to the scientific research community, particularly in the realm of drug discovery and development. Its defined structure, predictable reactivity at both the hydroxyl group and the pyridine core, and its role as a versatile scaffold make it an indispensable tool for synthetic chemists. A thorough understanding of its properties, synthetic logic, and safe handling procedures, as outlined in this guide, is paramount for its effective and responsible utilization in the laboratory.

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